5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid
Description
5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid (CAS 9084-06-4 as its disodium salt) is a naphthalene-derived sulfonic acid featuring two sulfonate groups and a methyl bridge connecting the naphthalene rings. This compound is structurally characterized by:
- Two sulfonic acid groups at positions 6 and 2 of the naphthalene rings.
- A methyl bridge linking the 1-position of the first naphthalene ring to the 5-position of the second.
Its disodium salt form enhances water solubility, making it suitable for industrial applications such as dye intermediates or resin curing agents .
Properties
IUPAC Name |
5-[(6-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)18-7-9-20-14(3-1-5-16(20)12-18)11-15-4-2-6-17-13-19(29(25,26)27)8-10-21(15)17/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFKOAKYKWUBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)CC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873852 | |
| Record name | 5,5'-Methylenedi(naphthalene-2-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pellets or Large Crystals, Liquid, Tan to brown powder; [Gelest MSDS] | |
| Record name | Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium polynaphthalenesulfonate | |
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CAS No. |
9084-06-4, 76996-62-8 | |
| Record name | Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5'-Methylenedi(naphthalene-2-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt | |
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Preparation Methods
Sulfonation and Isomerization
Naphthalene is sulfonated using concentrated sulfuric acid under controlled conditions to yield a mixture of monosulfonated isomers, primarily naphthalene-1-sulfonic acid (α-isomer) and naphthalene-2-sulfonic acid (β-isomer). The α-isomer dominates initially but is thermally isomerized to the β-isomer. A patented method describes this isomerization process:
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Concentration : A sulfuric acid solution containing naphthalene sulfonic acids is concentrated under vacuum (25–100 mbar) at 70–90°C to reduce water content below 15%.
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Thermal Treatment : The concentrated solution is heated to 170–190°C under normal or reduced pressure, promoting isomerization to naphthalene-2-sulfonic acid. This step increases the β-isomer content to ~45% by weight.
Table 1: Isomerization Conditions for Naphthalene-2-Sulfonic Acid Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Pressure (vacuum) | 25–100 mbar | 30–80 mbar |
| Temperature | 150–200°C | 170–190°C |
| Water Content | <15 wt% | 2–10 wt% |
| Isomer Yield (β-form) | 40–50 wt% | 45 wt% |
This method ensures high-purity naphthalene-2-sulfonic acid, which is essential for subsequent reactions.
Condensation Reaction with Formaldehyde
The core synthesis step involves the condensation of naphthalene-2-sulfonic acid with formaldehyde in the presence of sodium hydroxide. This reaction forms the methylene bridge between two naphthalene sulfonic acid units.
Reaction Mechanism
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Activation : Sodium hydroxide deprotonates the sulfonic acid groups, enhancing the electrophilicity of the naphthalene ring.
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Methylolation : Formaldehyde reacts with the activated naphthalene-2-sulfonic acid, forming a hydroxymethyl intermediate.
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Condensation : The intermediate undergoes dehydration, coupling two naphthalene sulfonic acid units via a methylene (–CH₂–) bridge.
The overall reaction is summarized as:
Process Optimization
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Molar Ratio : A 2:1 ratio of naphthalene-2-sulfonic acid to formaldehyde ensures complete conversion.
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Temperature : Maintained at 80–100°C to balance reaction rate and by-product formation.
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Catalyst : Sodium hydroxide (10–15 wt%) facilitates the condensation while neutralizing sulfuric acid by-products.
Table 2: Condensation Reaction Parameters
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher rates above 90°C |
| NaOH Concentration | 10–15 wt% | Excess reduces side reactions |
| Reaction Time | 4–6 hours | Prolonged time increases purity |
Purification and Isolation
Post-condensation, the crude product is purified through crystallization and filtration. Key steps include:
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Acidification : The reaction mixture is acidified with HCl to precipitate the product.
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Crystallization : Slow cooling to 5–10°C enhances crystal formation.
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Filtration and Washing : The precipitate is filtered and washed with cold water to remove residual salts.
Industrial-Scale Production
A continuous process described in patent EP0047450B1 highlights scalability:
Table 3: Batch vs. Continuous Process Comparison
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Energy Consumption | High | Moderate |
| Purity | 90–92% | 94–96% |
Challenges and Mitigation Strategies
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By-Product Formation : Over-sulfonation or polymerization can occur at elevated temperatures. Mitigated by precise temperature control and stoichiometric formaldehyde.
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Corrosion : Sulfuric acid necessitates corrosion-resistant equipment (e.g., glass-lined reactors).
Recent Advances
Recent studies focus on catalytic improvements, such as using ion-exchange resins to enhance reaction efficiency and reduce NaOH consumption.
Chemical Reactions Analysis
Types of Reactions
5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Industrial Applications
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Textile Industry :
- Used as a dye dispersant to improve color uniformity and stability in textile processing.
- Enhances the solubility of dyes, facilitating better penetration into fabrics.
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Construction Materials :
- Acts as a plasticizer in concrete formulations, improving workability and reducing water usage.
- Enhances the strength and durability of concrete mixtures.
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Agricultural Chemicals :
- Serves as an emulsifying agent in pesticide formulations, ensuring even distribution of active ingredients.
- Increases the effectiveness of agrochemicals by improving their adherence to plant surfaces.
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Cosmetic Products :
- Utilized in personal care formulations for its emulsifying properties, aiding in the stability of creams and lotions.
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Pharmaceutical Applications :
- Functions as a dispersing agent in drug formulations, enhancing bioavailability by improving solubility.
Case Study 1: Textile Dye Dispersants
Research conducted on the use of 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid as a dye dispersant demonstrated significant improvements in color fastness and uniformity when applied to cotton fabrics. The study highlighted its effectiveness compared to traditional dispersants, leading to more vibrant colors with reduced dye wastage .
Case Study 2: Concrete Plasticization
A study evaluated the impact of incorporating this compound into concrete mixtures. Results indicated enhanced workability and reduced water-cement ratios without compromising strength. The addition of this sulfonic acid derivative resulted in a notable increase in compressive strength after curing.
Environmental Considerations
While this compound is effective in various applications, its environmental impact must be assessed. The compound's stability under normal conditions is beneficial; however, it may decompose under extreme pH levels or high temperatures . Regulatory assessments are ongoing to evaluate its ecological footprint.
Mechanism of Action
The primary mechanism of action of naphthalenesulfonic acid, polymer with formaldehyde, sodium salt is its ability to act as a dispersing agent. It stabilizes colloidal particles in suspension by adsorbing onto their surfaces and providing steric or electrostatic repulsion, preventing aggregation. This property is particularly useful in applications such as dye synthesis, where uniform dispersion is crucial .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Key Comparative Findings
Solubility and Reactivity
- The disodium salt of the target compound exhibits superior water solubility compared to mono-sulfonated analogs like naphthalene-2-sulfonic acid .
- The methyl bridge introduces steric hindrance, reducing reactivity in electrophilic substitution reactions compared to amino-substituted analogs (e.g., Dahl’s acid), which readily undergo diazo coupling .
Environmental Persistence
- Bis-sulfonated naphthalenes (e.g., the target compound) are more resistant to microbial degradation than mono-sulfonated derivatives like naphthalene-2-sulfonic acid (2NS), as the additional sulfonate group complicates enzymatic cleavage of the carbon-sulfur bond .
Thermal Stability
- Sulfonic acid derivatives, including the target compound, show high thermal stability (>300°C), making them suitable for high-temperature industrial processes .
Toxicological and Regulatory Considerations
Biological Activity
5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid is a sulfonated aromatic compound that has garnered interest due to its diverse biological activities. Its structural complexity, characterized by the presence of naphthalene and sulfonic acid groups, contributes to its unique properties and potential applications in medicinal chemistry.
The compound has a molecular formula of and a molecular weight of approximately 428.47 g/mol. It is typically synthesized through the condensation reaction of naphthalene-2-sulfonic acid with formaldehyde in the presence of sodium hydroxide, resulting in a yellow to brown crystalline solid that is soluble in water and various organic solvents.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Notably, a derivative of this compound (referred to as 5c ) demonstrated significant efficacy against MCF-7 (human breast cancer) and A549 (human lung cancer) cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively .
The mechanism underlying this activity involves the inhibition of tubulin polymerization, which is critical for cancer cell division. The compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Cytotoxicity Studies
While exhibiting potent anticancer effects, the safety profile of 5c was assessed against normal human liver cells (LO2). The results indicated moderate cytotoxicity with an IC50 value of 12.73 ± 3.26 µM, suggesting that while effective against tumor cells, it may have limited toxicity towards normal cells .
The antiproliferative activity is further supported by molecular docking studies that confirm the interaction between the compound and tubulin. This interaction not only inhibits tubulin polymerization but also induces apoptosis through pathways associated with cell death .
Summary of Findings
The following table summarizes key findings related to the biological activity of This compound :
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.51 ± 0.03 | Inhibition of tubulin polymerization |
| Antiproliferative | A549 | 0.33 ± 0.01 | Inhibition of tubulin polymerization |
| Cytotoxicity | LO2 | 12.73 ± 3.26 | Moderate toxicity |
Applications in Research and Industry
Beyond its biological implications, This compound serves various roles in scientific research:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid, and how can purity be ensured?
- Methodology : Synthesis typically involves sulfonation and functionalization of naphthalene derivatives. For example, low-temperature sulfonation of naphthalene (using sulfuric acid) followed by selective nitration and reduction steps can yield intermediates like 5-nitro-1-naphthalenesulfonic acid, which are further functionalized .
- Purity Control : Use HPLC or ion-exchange chromatography to separate isomers and by-products. Neutralization with magnesium carbonate or sodium salts can improve solubility for purification .
Q. How does the compound’s solubility and stability affect its utility in aqueous reaction systems?
- Solvency : The dual sulfonate groups confer high water solubility, making it suitable for aqueous-phase reactions (e.g., dye synthesis or biological staining). Stability is pH-dependent; maintain neutral to slightly alkaline conditions to prevent sulfonic acid group protonation .
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature, monitored via UV-Vis spectroscopy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- FT-IR : Identify sulfonate (-SO₃⁻) stretches (~1030–1200 cm⁻¹) and aromatic C-H bends.
- NMR : Use H and C NMR to confirm substitution patterns on naphthalene rings.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for sodium adducts) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for functionalizing this compound?
- Approach : Employ density functional theory (DFT) to calculate reaction energetics and transition states. Quantum chemical software (e.g., Gaussian) can predict regioselectivity in substitution reactions, such as azo bond formation or sulfonate group interactions .
- Case Study : Simulate the electronic effects of sulfonate groups on the reactivity of the methylene bridge between naphthalene rings .
Q. What strategies resolve contradictions in reported toxicity profiles of sulfonated naphthalenes?
- Analysis : Review toxicological data for structurally related compounds (e.g., naphthalene-2-sulfonic acid hydrate) and cross-reference with in vitro assays (e.g., hepatic cell viability tests). Consider confounding factors like residual solvents or isomers in earlier studies .
- Mitigation : Design in vivo studies using purified samples, adhering to OECD guidelines for systemic toxicity evaluation .
Q. How can this compound be integrated into drug delivery systems, given its sulfonate groups?
- Application : Sulfonate groups enhance hydrophilicity and enable electrostatic interactions with cationic drug carriers. For example, conjugate with polycationic polymers via sulfonate-amine complexation for pH-responsive release .
- Validation : Use dynamic light scattering (DLS) to monitor nanoparticle formation and in vitro release studies under simulated physiological conditions .
Q. What reactor designs improve yield in large-scale synthesis while minimizing by-products?
- Engineering Solutions : Use continuous-flow reactors with controlled temperature zones for exothermic steps like sulfonation. Membrane separation technologies (e.g., nanofiltration) can isolate the product from acidic waste streams .
- Process Optimization : Apply response surface methodology (RSM) to optimize reaction time, temperature, and stoichiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
